REACTION_CXSMILES
|
[CH:1]([C:3]1([OH:9])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)=[CH2:2].[H-].[Na+].S(OC)(O[CH3:16])(=O)=O.[NH4+].[Cl-]>O1CCCC1>[CH3:16][O:9][C:3]1([CH:1]=[CH2:2])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:1.2,4.5|
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Name
|
|
Quantity
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9.4 g
|
Type
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reactant
|
Smiles
|
C(=C)C1(CCOCC1)O
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Name
|
|
Quantity
|
5.28 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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8.41 mL
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Type
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reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
|
Details
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under reflux for three hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
|
After cooling, to this suspension
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Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
|
Details
|
under reflux overnight
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Duration
|
8 (± 8) h
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Type
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EXTRACTION
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Details
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After extraction with diethyl ether several times
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Type
|
WASH
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Details
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the combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatograph on silica gel using 1-10% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
COC1(CCOCC1)C=C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |